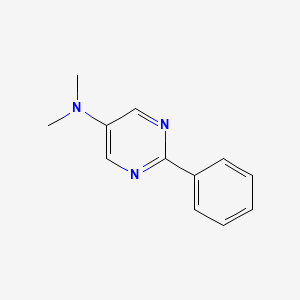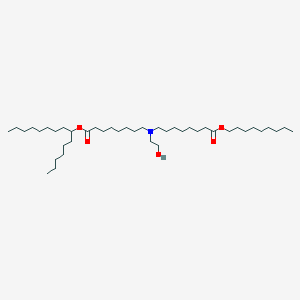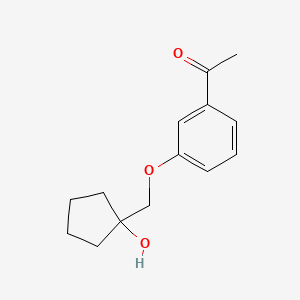
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group attached to a methoxyphenyl ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps:
Acylation: Cyclopentyl carboxylic acid is reacted with phosphorus trichloride at around 35°C to form cyclopentyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclopentyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at low temperatures (5-10°C) to form cyclopentyl phenyl ketone.
Hydrolysis: The resulting complex is hydrolyzed with dilute hydrochloric acid to yield cyclopentyl phenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclopentyl phenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclopentyl phenyl ketone.
Methoxylation: Finally, the hydroxy group is methoxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but lacks the hydroxycyclopentyl group.
1-Hydroxycyclohexyl phenyl ketone: Similar functional groups but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both hydroxycyclopentyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-[3-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-5-4-6-13(9-12)17-10-14(16)7-2-3-8-14/h4-6,9,16H,2-3,7-8,10H2,1H3 |
Clave InChI |
FSASCSWOAUHUTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OCC2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


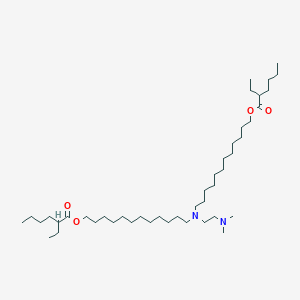
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)
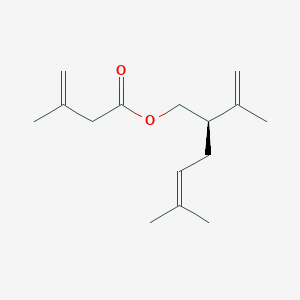
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
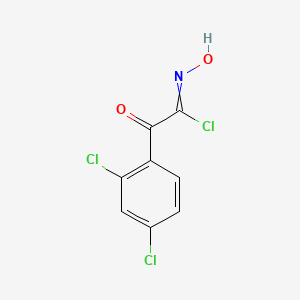
![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![6-(1-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354136.png)

![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
